molecular formula C19H17N5O4S2 B2440158 N-(2H-1,3-benzodioxol-5-yl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 898436-05-0

N-(2H-1,3-benzodioxol-5-yl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2440158
CAS No.: 898436-05-0
M. Wt: 443.5
InChI Key: BPBGHDZDGFTHJP-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a thiadiazole ring, and a p-tolylureido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the thiadiazole ring: This involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Coupling reactions: The benzo[d][1,3]dioxole and thiadiazole intermediates are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

    Introduction of the p-tolylureido group: This step involves the reaction of the intermediate with p-tolyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-yl)-N’-phenylurea: Similar structure but lacks the thiadiazole ring.

    N-(benzo[d][1,3]dioxol-5-yl)-2-mercaptoacetamide: Contains a mercapto group instead of the p-tolylureido group.

    N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylphenylthio)acetamide: Similar structure but with a different substituent on the thiadiazole ring.

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound's IUPAC name is N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide. Its molecular formula is C19H16N4O4S2C_{19}H_{16}N_{4}O_{4}S_{2}, with a molecular weight of approximately 428.48 g/mol. The compound features a complex structure that includes a benzodioxole moiety and a thiadiazole ring, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains:

CompoundTarget MicroorganismInhibition Concentration (μg/mL)Inhibition Rate (%)
51mX. oryzae pv. oryzicola10030
51mX. oryzae pv. oryzae10056

These results indicate that derivatives of thiadiazole can be effective against plant pathogens, suggesting potential agricultural applications .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been explored. For example, a study reported that certain synthesized compounds exhibited notable cytotoxicity against various cancer cell lines:

Compound NameCell LineIC50 (μM)
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-aminesMDA-MB-231 (breast cancer)3.3
N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-aminesHEK293T (normal human cells)52.63

These findings suggest that the structural modifications in thiadiazole derivatives can enhance their anticancer efficacy compared to standard treatments like cisplatin .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
  • Induction of Apoptosis : It can trigger apoptosis in cancer cells through the activation of intrinsic pathways.
  • Antimicrobial Mechanisms : The presence of sulfur in the thiadiazole ring may disrupt bacterial cell wall synthesis or function.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S2/c1-11-2-4-12(5-3-11)21-17(26)22-18-23-24-19(30-18)29-9-16(25)20-13-6-7-14-15(8-13)28-10-27-14/h2-8H,9-10H2,1H3,(H,20,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBGHDZDGFTHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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